molecular formula C13H12FNO B596134 2-(4-Fluoro-3-methoxyphenyl)aniline CAS No. 1345471-47-7

2-(4-Fluoro-3-methoxyphenyl)aniline

Cat. No.: B596134
CAS No.: 1345471-47-7
M. Wt: 217.243
InChI Key: JTRHYQHOKRFSIG-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methoxyphenyl)aniline: is an organic compound with the molecular formula C13H12FNO . It is a derivative of aniline, where the phenyl ring is substituted with a fluoro group at the 4-position and a methoxy group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 2-(4-Fluoro-3-methoxyphenyl)aniline involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The general reaction conditions include the use of a base (such as potassium carbonate) and a solvent (like toluene or ethanol) under an inert atmosphere .

Industrial Production Methods:

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by functional group transformations to introduce the fluoro and methoxy substituents. The final step typically involves the coupling of these intermediates to form the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the aniline group is converted to a nitro group or other oxidized forms.

    Reduction: Reduction reactions can convert the nitro group back to an aniline group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluoro or methoxy groups are replaced by other substituents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

2-(4-Fluoro-3-methoxyphenyl)aniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to create derivatives with biological activity, such as anti-inflammatory or anticancer properties .

Industry:

In the material science industry, this compound is used in the development of polymers and advanced materials. Its unique structural properties contribute to the performance characteristics of these materials .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

  • 2-(4-Fluorophenyl)aniline
  • 2-(3-Methoxyphenyl)aniline
  • 2-(4-Methoxyphenyl)aniline

Comparison:

2-(4-Fluoro-3-methoxyphenyl)aniline is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. This dual substitution can enhance its chemical reactivity and biological activity compared to compounds with only one substituent. The fluoro group can increase the compound’s lipophilicity and metabolic stability, while the methoxy group can improve its solubility and bioavailability .

Properties

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-16-13-8-9(6-7-11(13)14)10-4-2-3-5-12(10)15/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRHYQHOKRFSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718361
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-47-7
Record name [1,1′-Biphenyl]-2-amine, 4′-fluoro-3′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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